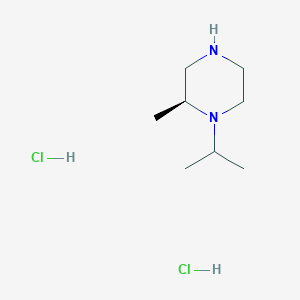

1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride

Vue d'ensemble

Description

“1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride” is a chemical compound with the CAS Number: 884199-34-2. It has a molecular weight of 215.17. The compound is stored at temperatures between 2-8°C and has a purity of 95%. It appears as a white to yellow solid .

Molecular Structure Analysis

The IUPAC name for this compound is (2S)-1-isopropyl-2-methylpiperazine dihydrochloride. The Inchi Code is 1S/C8H18N2.2ClH/c1-7(2)10-5-4-9-6-8(10)3;;/h7-9H,4-6H2,1-3H3;2*1H/t8-;;/m0…/s1 .Physical And Chemical Properties Analysis

This compound is a white to yellow solid. It is stored at temperatures between 2-8°C. The compound has a molecular weight of 215.17 .Applications De Recherche Scientifique

Synthesis of Pharmaceutical Compounds

This compound serves as a building block in the synthesis of various pharmaceuticals. Its piperazine core is a common motif in many drugs due to its versatility in chemical reactions. It can undergo substitution reactions to create a wide array of bioactive molecules, particularly in the development of central nervous system agents .

Chiral Resolution Agents

The chiral nature of (S)-1-isopropyl-2-methylpiperazine dihydrochloride allows it to be used as a resolving agent for racemic mixtures. This application is crucial in the pharmaceutical industry where the chirality of a drug can affect its efficacy and safety .

Advanced Material Synthesis

The piperazine derivative is used in the synthesis of advanced materials, including polymers and resins. Its incorporation into materials can enhance properties like thermal stability and mechanical strength .

Biological Activity Studies

Researchers utilize 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride in the study of biological activities such as antibacterial, antifungal, and anticancer properties. Its role in these studies helps in the discovery of new therapeutic agents .

Chemical Synthesis Research

This compound is a subject of research in chemical synthesis, where scientists explore new methods of forming piperazine derivatives. These methods aim to improve efficiency, reduce costs, and discover novel reaction pathways .

Analytical Chemistry

In analytical chemistry, (S)-1-isopropyl-2-methylpiperazine dihydrochloride can be used as a standard or reagent in the quantification and identification of substances through techniques like chromatography .

Nanotechnology

The compound finds applications in nanotechnology, where it can be used to modify the surface of nanoparticles. This modification can impart specific functionalities to the nanoparticles for targeted drug delivery or imaging .

Safety and Hazards

Mécanisme D'action

Target of Action

Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . For instance, some piperazine derivatives are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts . This process leads to the formation of protected piperazines, which can undergo further reactions to yield various piperazine derivatives .

Biochemical Pathways

Piperazine derivatives are known to interact with various biochemical pathways due to their wide range of biological and pharmaceutical activities .

Result of Action

Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities , suggesting that they may have diverse effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

(2S)-2-methyl-1-propan-2-ylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-7(2)10-5-4-9-6-8(10)3;;/h7-9H,4-6H2,1-3H3;2*1H/t8-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKVHBPVQISRQG-JZGIKJSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1C(C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

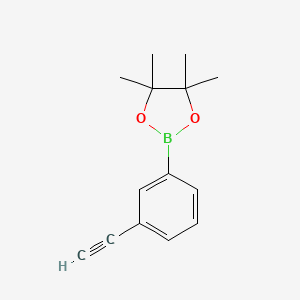

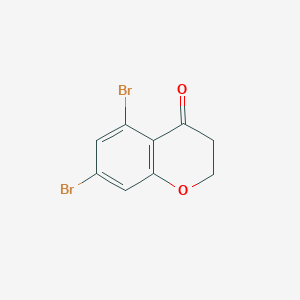

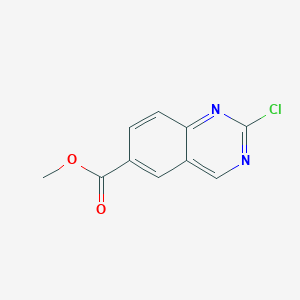

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1398747.png)

![7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1398748.png)

![3-[(Oxan-4-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B1398750.png)

![(2-{Dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol](/img/structure/B1398754.png)

![2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1398770.png)